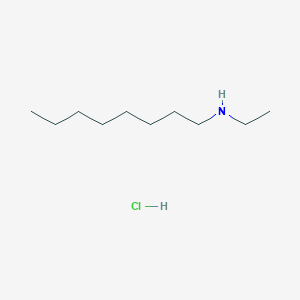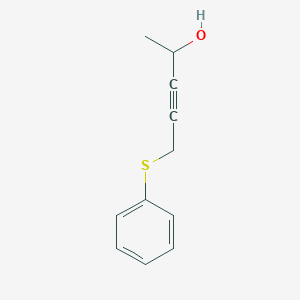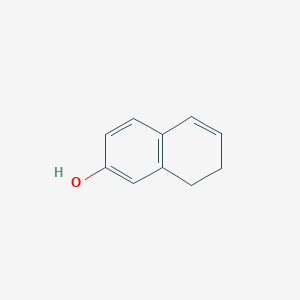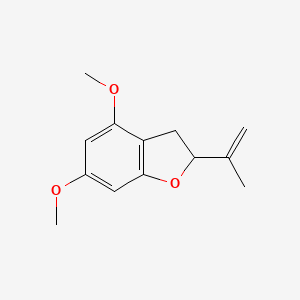
N-ethyloctan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyloctan-1-amine;hydrochloride is an organic compound belonging to the class of amines It is a derivative of octan-1-amine, where an ethyl group is attached to the nitrogen atom, and it is commonly found in its hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethyloctan-1-amine;hydrochloride can be synthesized through several methods. One common approach involves the alkylation of octan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of octan-1-amine attacks the ethyl halide, resulting in the formation of N-ethyloctan-1-amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyloctan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the amine to its corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alkanes.
Substitution: Various alkylated amines and amides.
Applications De Recherche Scientifique
N-ethyloctan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amine derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-ethyloctan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ethyl group attached to the nitrogen atom can influence the compound’s binding affinity and specificity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyloctan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
N-propyloctan-1-amine: Contains a propyl group attached to the nitrogen atom.
N-butyloctan-1-amine: Features a butyl group on the nitrogen atom.
Uniqueness
N-ethyloctan-1-amine;hydrochloride is unique due to the presence of the ethyl group, which can impart distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
114310-14-4 |
|---|---|
Formule moléculaire |
C10H24ClN |
Poids moléculaire |
193.76 g/mol |
Nom IUPAC |
N-ethyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23N.ClH/c1-3-5-6-7-8-9-10-11-4-2;/h11H,3-10H2,1-2H3;1H |
Clé InChI |
UYAYEPHMQOVTOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)

![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)

![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)


![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)



